molecular formula C29H29N5O2 B14127101 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14127101
M. Wt: 479.6 g/mol
InChI Key: GVHFWDYOSFSHEK-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a naphthalene ring, a phenethyl group, and a tetrahydropyrimido[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. . This method provides high regioselectivity and excellent yields. The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthalene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by mimicking the transition states of substrates, thereby blocking the active site of the enzyme . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the combination of a naphthalene ring and a tetrahydropyrimido[2,1-f]purine core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C29H29N5O2

Molecular Weight

479.6 g/mol

IUPAC Name

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C29H29N5O2/c1-20-17-32(16-15-21-9-4-3-5-10-21)28-30-26-25(33(28)18-20)27(35)34(29(36)31(26)2)19-23-13-8-12-22-11-6-7-14-24(22)23/h3-14,20H,15-19H2,1-2H3

InChI Key

GVHFWDYOSFSHEK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)CCC6=CC=CC=C6

Origin of Product

United States

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